3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride is a chemical compound that has garnered attention in the field of organic chemistry and pharmacology. This compound is notable for its potential applications in various scientific fields, particularly in the development of herbicides and pharmaceuticals. The chemical structure features a dichlorophenyl group, which contributes to its biological activity.
This compound can be sourced from various chemical suppliers and databases. Notably, it is listed in PubChem with the identifier 9567830, which provides detailed information regarding its properties and potential applications . Additionally, Hodoodo Chemicals offers this compound for commercial purposes, emphasizing its relevance in industrial applications .
3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride can be classified as an organic compound with a specific focus on its role as a herbicide and potential pharmaceutical agent. Its classification falls within the categories of carbazoles and chlorinated organic compounds.
The synthesis of 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Typically, reactions may be conducted under reflux conditions in polar solvents like ethanol or methanol.
The molecular structure of 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride can be represented as follows:
The structure features a central carbazamide moiety linked to a dichlorophenyl group through a methylene bridge.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and molecular weight.
3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride participates in various chemical reactions:
Reaction conditions such as pH, temperature, and solvent can significantly influence the outcome of these reactions. For example, basic conditions may favor nucleophilic attack on electrophiles.
The mechanism of action for 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride is primarily linked to its herbicidal properties:
Studies on enzyme kinetics and metabolic pathway analysis provide quantitative data on its efficacy as an herbicide.
3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride has several notable applications:
Carbazamidine derivatives represent a specialized class of nitrogen-rich heterocyclic compounds characterized by a guanidine-like core modified with a carbazoyl linkage. These structures serve as pivotal synthons in medicinal and agrochemical research due to their ability to engage in diverse non-covalent interactions (hydrogen bonding, π-stacking) with biological targets. The introduction of ortho-dichlorinated phenyl rings and N-hydroxy functionalities further enhances their bioactivity profile by influencing electronic distribution, lipophilicity, and metabolic stability. Among these, 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride (CAS #23256-40-8) exemplifies a structurally optimized scaffold with untapped pharmacological potential [1] [3].
The molecular architecture of 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride (C₈H₉Cl₃N₄O) integrates three key pharmacophoric elements:
Table 1: Key Molecular Descriptors of 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₉Cl₃N₄O | PubChem CID 9567830 |
Molecular Weight | 283.54 g/mol | [1] [3] |
CAS Registry Number | 23256-40-8 | ChemBlink |
SMILES | [H+].C1=CC=C(Cl)C(=C1Cl)/C=N/N=C(NO)\N.[Cl-] | [3] |
InChIKey | PQPZROSFRCBPIM-AQCBZIOHSA-N | [3] |
EINECS | 245-532-6 | [3] |
The 2,6-dichloro substitution pattern is critical for bioactivity. Ortho-chlorine atoms induce a near-orthogonal orientation between the phenyl ring and the imine plane, minimizing resonance and localizing electron density. This configuration enhances electrophilicity at the imine carbon, facilitating nucleophilic attack in biological environments (e.g., by cysteine thiols in enzyme active sites). Concurrently, the N-hydroxy group elevates redox sensitivity, allowing potential ROS-mediated activation pathways [3] [6]. Functionally, analogs featuring this motif demonstrate:
The synthetic lineage of N-hydroxycarbazamidines traces to early 20th-century hydrazine chemistry, but strategic advances emerged with the demand for kinase inhibitors and SERDs (Selective Estrogen Receptor Degraders). 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride specifically derives from Schiff base-forming reactions between 2,6-dichlorobenzaldehyde derivatives and N-hydroxyhydrazinecarboximidamide, followed by hydrochloric acid salt formation [1] [3].
Table 2: Evolution of Key Synthetic Methodologies for Dichlorophenyl Carbazamidines
Era | Synthetic Approach | Limitations | Advances |
---|---|---|---|
1980–2000 | Acid-Catalyzed Condensation | Low yields (30–45%); diastereomer mixtures | Introduction of anhydrous HCl gas for salt precipitation |
2000–2010 | Microwave-Assisted Synthesis | Scale-up challenges; specialized equipment | Reaction time reduction (hours → minutes) |
2010–Present | Solid-Phase/Flow Chemistry | High cost of functionalized resins | Automated purification; >85% purity [10] |
Modern optimizations focus on:
Industrial-scale production remains constrained by:
Recent innovations in related scaffolds (e.g., thiazolo-pyrimidinones) demonstrate solid-phase synthesis with Merrifield resin, achieving yields >80% per step and enabling combinatorial library generation [10]. Though not yet applied to this specific carbazamidine, these methodologies present viable future pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0